

cross-reactivity profiling of ETP-46321 against other kinases

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Compound of Interest		
Compound Name:	ETP-46321	
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ETP-46321: A Comparative Analysis of Kinase Cross-Reactivity

A detailed look into the selectivity profile of the potent PI3K α and PI3K δ inhibitor, **ETP-46321**, reveals a high degree of specificity with minimal off-target activity against a broad panel of kinases. This guide provides a comprehensive comparison of **ETP-46321**'s activity against its primary targets and other kinases, supported by available biochemical data and detailed experimental methodologies.

High Selectivity of ETP-46321 for PI3K α and PI3K δ

ETP-46321 is a potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms, with apparent dissociation constants (Kiapp) of 2.3 nM and 14.2 nM, respectively[1]. The compound has demonstrated high selectivity for these primary targets when profiled against a large panel of 288 representative kinases, showing no other significant inhibitory activity. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and associated toxicities. Further profiling confirmed its high selectivity against the mammalian target of rapamycin (mTOR) as well[1].

The inhibitory potency of **ETP-46321** extends to common oncogenic mutants of PI3Kα. The compound was found to be equipotent against the wild-type p110α and three mutant enzymes frequently detected in human cancers (E542K, E545K, and H1047R)[1]. In cellular assays, **ETP-46321** effectively inhibits the phosphorylation of AKT in the U2OS cell line with a half-





maximal inhibitory concentration (IC50) of 8.3 nM, demonstrating its ability to engage its target within a cellular context[1].

Comparative Inhibitory Activity of ETP-46321

The following table summarizes the quantitative data on the inhibitory activity of **ETP-46321** against its primary PI3K targets and their common mutants.

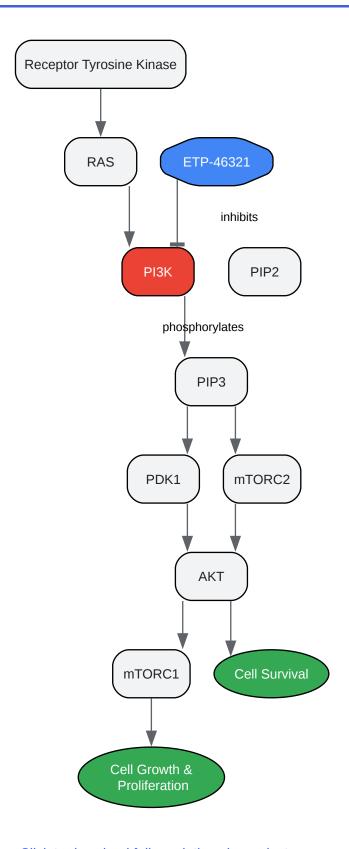
Target Kinase	Inhibitory Activity (Kiapp, nM)
PI3Kα (wild-type)	2.3[1]
ΡΙ3Κδ	14.2[1]
PI3Kα (H1047R mutant)	2.33[1]
PI3Kα (E545K mutant)	1.77[1]
PI3Kα (E542K mutant)	1.89[1]

Note: A comprehensive quantitative dataset for the cross-reactivity profiling against the 288-kinase panel is not publicly available. The available literature qualitatively describes the high selectivity of **ETP-46321**.

Signaling Pathway Context

ETP-46321 targets the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. The diagram below illustrates the central role of PI3K in this pathway and the point of inhibition by **ETP-46321**.





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of ETP-46321.



Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing the potency and selectivity of compounds like **ETP-46321**. Below is a representative methodology for a biochemical kinase inhibition assay.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.

- 1. Reagents and Materials:
- Purified recombinant kinase (e.g., PI3Kα, PI3Kδ)
- Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K)
- ATP (Adenosine triphosphate)
- Test compound (ETP-46321) dissolved in DMSO
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a marker of kinase activity)
- 384-well microplates
- Plate reader capable of luminescence detection
- 2. Experimental Workflow:





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Caption: Workflow for a typical in vitro kinase inhibition assay.

3. Assay Procedure:

- Prepare a serial dilution of ETP-46321 in DMSO.
- Add a small volume (e.g., 1 μL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a kinase reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.
- Initiate the kinase reaction by adding the kinase reaction mixture and ATP to the wells.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
- Incubate the plate to allow the detection reaction to proceed.
- Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
- 4. Data Analysis:



- The luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.
- The percent inhibition is plotted against the logarithm of the inhibitor concentration.
- The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

This comprehensive approach to profiling kinase inhibitors is essential for understanding their selectivity and potential for therapeutic development. The data available for **ETP-46321** strongly indicates a highly selective inhibitor of PI3K α and PI3K δ , making it a promising candidate for further investigation in diseases driven by the PI3K pathway.

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References

- 1. medchemexpress.com [medchemexpress.com]
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